L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
Overview
Description
“L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt” is a chemical compound with the empirical formula C16H20N2O3 · C2HF3O2 . It has a molecular weight of 402.36 .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)C(F)(F)F.CCC@HC@HC(=O)Nc1ccc2C(C)=CC(=O)Oc2c1
. This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is stored at a temperature of -20°C .Scientific Research Applications
Synthesis of Bioactive Molecules
L-Isoleucine-7-amido-4-methylcoumarin and its derivatives are instrumental in the synthesis of bioactive molecules, such as narciclasine and lycoricidine analogs, with potential antitumor activities. For example, the condensation of functionalized o-toluamide anions on carbohydrate-derived lactones, followed by intramolecular aldol cyclization, has been utilized to synthesize enantiomerically pure 2-arylcyclohexenones, which are key intermediates in producing compounds with no antitumor activity as bioactive agents (Said Ibn-Ahmed et al., 2004).
Enzymatic Activity Studies
Compounds like L-Isoleucine-7-amido-4-methylcoumarin are used in assays to study enzymatic activities. For instance, microplate fluorimetric assays for soil leucine aminopeptidase activity do not require alkalization before fluorescence reading, simplifying and standardizing the assay process (Ji-peng Wang et al., 2019). Furthermore, fluorogenic peptides containing arginine-MCA as the carboxyl-terminus have been identified as specific substrates for enzymes like alpha-thrombin and urokinase, facilitating the development of sensitive fluorescence assays for these enzymes (T. Morita et al., 1977).
Fluorogenic Substrates for Assays
The design of novel HIV protease inhibitors has leveraged the structural insights from peptide-derived and nonpeptidic inhibitors, including compounds based on 4-hydroxycoumarins, to develop nonpeptidic inhibitors with improved enzyme-binding affinity. This research showcases the potential of carboxamide-functionalized 4-hydroxycoumarins as potent HIV protease inhibitors (S. Thaisrivongs et al., 1995). Additionally, L-Arginine-4-methylcoumaryl-7-amide (L-Arg-MCA) and its derivatives serve as useful fluorogenic substrates for the sensitive determination of trypsin and papain, highlighting their importance in developing fluorescence assays for these enzymes (Y. Kanaoka et al., 1977).
properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt | |
CAS RN |
191723-53-2 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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